N-Sec-Butyl Substitution Confers Calculated Lipophilicity (LogP) Increase of Approximately 1.5 Units Over Parent Bicyclo[2.2.1]heptan-2-amine
Direct experimental LogP for N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine is not publicly available. The parent bicyclo[2.2.1]heptan-2-amine exhibits an experimentally determined LogP of approximately 1.25 . Introduction of an N-propyl substituent raises the LogP to 2.55 , while a bulkier N-alkylated analog displays a LogP of 2.89 [1]. Based on this class trend, N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine is predicted to have a LogP in the range of 2.7–3.0, representing a substantial increase in lipophilicity that directly impacts blood-brain barrier permeability and non-specific binding in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 2.7–3.0 (based on class trend) |
| Comparator Or Baseline | Bicyclo[2.2.1]heptan-2-amine (parent amine) LogP = 1.25; N-propyl analog LogP = 2.55 |
| Quantified Difference | ΔLogP ≈ +1.5 to +1.7 vs. parent amine |
| Conditions | Computational and experimental LogP measurements for related compounds (ACD/Labs, ChemSpider, Chemsrc) |
Why This Matters
This difference in LogP can significantly alter compound distribution in cell-based assays and in vivo models, making N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine a more hydrophobic alternative for applications requiring enhanced membrane permeability.
- [1] N-{bicyclo[2.2.1]heptan-1-yl}bicyclo[2.2.1]heptan-2-amine. ChemSpace ID CSMB00016617498. LogP: 2.89. View Source
